1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8-10H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOPCZVRHVQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridine, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry.
Mode of Action
Similar compounds have been identified as efficient ligands for copper-catalyzed c–n cross-coupling of azoles and aryl halides. This suggests that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Pharmacokinetics
Similar compounds have been synthesized using environmentally friendly techniques, suggesting potential bioavailability.
Biological Activity
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazines with 1,3-diketones.
- Alkylation : Involves the introduction of the cyclopropylmethyl group using cyclopropylmethyl halides.
- Cross-Coupling : Utilizes Suzuki or Heck coupling to attach the pyridin-2-yl group.
Biological Activity
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Properties : Compounds in this class have been identified as COX-2 inhibitors, demonstrating significant anti-inflammatory effects .
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX-2 inhibition | |
| Antitumor | Cytotoxicity in cancer cells | |
| Antiviral | Inhibition of viral replication |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Anti-inflammatory Study : A derivative was tested in a carrageenan-induced rat paw edema model, showing up to 76% inhibition of TNF-α at a concentration of 10 µM, compared to a standard drug (dexamethasone) which showed 76% inhibition at 1 µM .
- Antitumor Research : Compounds were evaluated against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating strong cytotoxicity .
Comparison with Similar Compounds
Comparative studies with other pyrazole derivatives reveal variations in biological activity based on structural modifications:
| Compound Name | Biological Activity |
|---|---|
| 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | Moderate anti-inflammatory |
| 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Enhanced antimicrobial properties |
Scientific Research Applications
Biological Activities
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. They may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, studies have shown that pyrazoles can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of cell cycle progression and the activation of pro-apoptotic factors .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms .
- Anti-inflammatory Effects : Preliminary studies suggest that 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. This could be due to its ability to modulate inflammatory cytokine production or inhibit inflammatory cell migration .
Medicinal Chemistry Applications
- Drug Development : The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a lead compound for developing new therapeutics, particularly in oncology and infectious disease .
- Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex molecules, allowing chemists to explore derivatives with enhanced biological activity or improved pharmacokinetic properties .
Agricultural Applications
- Pesticide Development : Given its biological activity, there is potential for this compound to be developed into a novel pesticide or herbicide. Its mechanism of action against microbial pathogens could be harnessed to protect crops from diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrazole derivatives induce apoptosis in breast cancer cells through mitochondrial pathways. |
| Study B | Antimicrobial Properties | Showed efficacy against E. coli and S. aureus, suggesting potential as an antibacterial agent. |
| Study C | Anti-inflammatory Effects | Reported reduction in TNF-alpha levels in animal models of arthritis, indicating potential therapeutic use in inflammatory conditions. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s distinct substituents differentiate it from other pyrazole-4-carbaldehydes:
- Cyclopropylmethyl vs. However, the cyclopropylmethyl group in the target compound may reduce steric hindrance compared to bulky aryl substituents, favoring enzyme binding . 1-Benzoyl-3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (): The electron-withdrawing nitro group increases reactivity at the aldehyde, whereas the pyridinyl group in the target compound could stabilize the molecule via resonance . 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (): Methyl groups at C3 and C5 increase steric bulk, possibly reducing conformational flexibility compared to the cyclopropylmethyl substituent .
- Pyridin-2-yl vs. Heterocyclic/Aromatic Groups: Quinazolinone derivatives (e.g., 5c: 1-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) () show enhanced DNA gyrase inhibition due to the fused quinazolinone ring.
Physical and Spectral Properties
Preparation Methods
Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehydes
The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of pyrazole derivatives. It involves the reaction of the pyrazole or its hydrazone precursor with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method efficiently introduces the aldehyde group at the 4-position of the pyrazole ring.
- Procedure: The hydrazone intermediate, derived from the condensation of a suitable ketone and hydrazine or phenylhydrazine, is treated with POCl3/DMF at controlled temperatures (often 0–80 °C), followed by workup involving neutralization and purification.
- Yields: Good to excellent yields are reported for pyrazole-4-carbaldehydes using this method.
- Example: In a related system, 1-(2,6-dichloro-4-trifluoromethylphenyl)-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this approach at 80–90 °C over 4 hours with 3 equivalents of the Vilsmeier reagent, affording good yields after chromatographic purification.
Nucleophilic Substitution for Alkylation at N-1 Position
To introduce the cyclopropylmethyl group at the N-1 position of the pyrazole ring, nucleophilic substitution reactions are employed, typically reacting the pyrazole-4-carbaldehyde with cyclopropylmethyl halides under basic conditions.
- Reagents: Sodium hydride or potassium carbonate as base; cyclopropylmethyl bromide or chloride as alkylating agent.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
- Conditions: Reactions are performed at low temperature (0 °C) initially and then stirred at room temperature or heated mildly for several hours.
- Example: A related alkylation was performed by adding sodium hydride to DMF, followed by pyrazole-4-carbaldehyde and then the alkyl halide, stirring for 18 hours at room temperature, yielding the N-alkylated pyrazole-4-carbaldehyde in high yield (ca. 90%).
Coupling with Pyridin-2-yl Substituent at C-3 Position
The introduction of the pyridin-2-yl group at the 3-position of the pyrazole ring can be achieved via cross-coupling reactions such as Suzuki or Buchwald–Hartwig couplings.
- Suzuki Coupling: Utilizes a boronic acid derivative of pyridine and a halogenated pyrazole intermediate under palladium catalysis.
- Buchwald–Hartwig Amination: Involves the amination of halogenated pyrazole derivatives with aminopyridines.
- Conditions: Typically carried out in polar solvents (e.g., DMSO, toluene) with bases such as potassium carbonate, at elevated temperatures (80–110 °C).
- Yields: Moderate to good yields (20–70%) depending on catalyst, ligand, and substrate.
- Example: Aminopyrazole derivatives were coupled with pyridine derivatives using copper(I) iodide and potassium carbonate in DMSO at 110 °C for 48 hours to afford substituted pyrazole aldehydes.
Oxidation of Corresponding Alcohols
An alternative method involves the oxidation of 4-(hydroxymethyl)pyrazole derivatives to the corresponding aldehydes.
- Oxidants: Dess–Martin periodinane or other mild oxidants.
- Advantages: This method avoids harsh formylation reagents and can provide better selectivity.
- Example: Oxidation of hydroxy-substituted pyrazole intermediates to aldehydes has been demonstrated in pyrazolo[1,5-a]pyrimidine derivatives.
Summary Table of Preparation Methods
| Step | Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl3, DMF, 0–80 °C, 4 h | 70–90% | Formylation at 4-position of pyrazole ring |
| 2 | Nucleophilic alkylation (N-1) | Sodium hydride, DMF, cyclopropylmethyl halide, RT, 18 h | ~90% | Introduces cyclopropylmethyl group at N-1 |
| 3 | Cross-coupling (C-3 pyridin-2-yl) | Pd or Cu catalyst, K2CO3, DMSO, 80–110 °C, 18–48 h | 20–70% | Suzuki or Buchwald–Hartwig coupling |
| 4 | Oxidation of alcohols | Dess–Martin periodinane or similar | Variable | Alternative to direct formylation |
Research Findings and Notes
- The Vilsmeier-Haack reaction remains the most reliable and widely used method for introducing the aldehyde group on the pyrazole ring, with the prerequisite that the starting pyrazole or hydrazone is suitably substituted to allow selective formylation.
- Alkylation at the N-1 position with cyclopropylmethyl halides proceeds efficiently under basic conditions without significant side reactions, provided moisture and air are excluded.
- Cross-coupling reactions to install the pyridin-2-yl substituent require careful optimization of catalyst and ligand systems to achieve acceptable yields; copper(I) iodide with potassium carbonate in DMSO has been successful in related pyrazole systems.
- Oxidation of hydroxyalkyl pyrazoles to aldehydes offers an alternative route but may require additional synthetic steps to prepare the alcohol precursor.
- Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexanes to isolate the pure aldehyde compounds.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via a Vilsmeier-Haack reaction (formylation of pyrazole derivatives) followed by nucleophilic substitution. For example, cyclopropylmethyl groups can be introduced using copper-catalyzed coupling reactions between pyridine derivatives and cyclopropane-containing reagents under basic conditions (e.g., Cs₂CO₃) . Key intermediates like 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehydes are often generated first, as described in multi-step protocols involving chloro substitution with phenols or amines .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming substituent positions and cyclopropane ring integration. For instance, the aldehyde proton typically appears at δ 9.5–10.0 ppm, while cyclopropylmethyl protons resonate as multiplet signals near δ 0.5–1.5 ppm .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., pyridine vs. pyrazole ring orientation) and validate stereoelectronic effects .
Q. How can researchers verify the purity of this compound during synthesis?
Use HPLC with UV detection (λ = 254 nm) to assess purity, coupled with melting point analysis (e.g., m.p. 140–141°C for related pyrazole carbaldehydes). Contaminants like unreacted precursors (e.g., phenol derivatives) can be identified via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize the introduction of the cyclopropane moiety in pyrazole-4-carbaldehyde derivatives?
Cyclopropane ring installation often faces challenges like ring-opening under acidic/basic conditions. Optimize using:
- Copper(I) catalysts (e.g., CuBr) to stabilize transition states during coupling reactions .
- Low-temperature conditions (e.g., 35°C) to minimize side reactions, as demonstrated in cyclopropanamine coupling protocols .
- Protecting groups (e.g., tetrahydropyranyl ethers) to shield reactive aldehyde functionalities during cyclopropane formation .
Q. What strategies resolve contradictions in NMR data for pyrazole-4-carbaldehyde derivatives?
- Variable-temperature NMR : Differentiate dynamic rotational isomers (e.g., hindered rotation around the pyrazole-pyridine bond) that may cause signal splitting .
- Solvent-dependent studies : Use DMSO-d₆ to identify hydrogen-bonding interactions that alter chemical shifts .
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde, δ 9.82 ppm for aldehyde proton) .
Q. How can this compound serve as a building block for fused heterocyclic systems?
The aldehyde group enables condensation reactions with hydrazines, amines, or active methylene compounds. For example:
- React with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles, a scaffold with potential bioactivity .
- Use Knoevenagel condensations to generate α,β-unsaturated ketones for further cyclization into chromenopyrazoles .
Q. What computational methods predict the bioactivity of derivatives?
- Molecular docking : Screen against targets like corticotropin-releasing factor (CRF-1) receptors using PyMOL or AutoDock, leveraging structural data from crystallographic studies .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with observed biological activities (e.g., anti-inflammatory IC₅₀ values) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for pyrazole-4-carbaldehyde derivatives?
- Re-examine reaction conditions : Trace moisture or oxygen can deactivate catalysts (e.g., CuBr), reducing yields. Use rigorously dried solvents and inert atmospheres .
- Byproduct identification : LC-MS or GC-MS can detect side products like over-oxidized aldehydes or dimerized species .
Q. Why do some pharmacological studies report conflicting activity profiles for pyrazole carbaldehydes?
- Structural polymorphism : Crystallographic variations (e.g., keto-enol tautomerism) may alter binding affinities .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or concentration ranges (µM vs. nM) significantly impact IC₅₀ values .
Methodological Tables
Q. Table 1. Key Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl₃, DMF, 80°C | 60–75 | |
| 2 | Cyclopropane coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9 | |
| 3 | Nucleophilic substitution | K₂CO₃, phenol, reflux | 50–65 |
Q. Table 2. Analytical Data for Characterization
| Technique | Key Signals | Application |
|---|---|---|
| ¹H NMR (400 MHz) | δ 9.82 (s, 1H, CHO) | Confirms aldehyde functionality |
| X-ray | C4–C5 bond length: 1.34 Å | Resolves regiochemistry |
| HPLC | Retention time: 8.2 min (95% purity) | Quantifies purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
